molecular formula C23H28N2O2 B13838731 (E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide

(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide

Cat. No.: B13838731
M. Wt: 364.5 g/mol
InChI Key: ATWQNFCHQINGLW-LFIBNONCSA-N
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Description

(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide is a complex organic compound with a unique structure that includes a hydroxyphenyl group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to a reduction reaction to yield the desired amine. The final step involves the coupling of this amine with a suitable acyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The piperidinyl group may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: A compound with a similar structural motif but different functional groups.

    Glutaminase Inhibitor, Compound 968: Another compound with a piperidinyl group but different overall structure and applications.

Uniqueness

(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide is unique due to its combination of a hydroxyphenyl group and a piperidinyl group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide

InChI

InChI=1S/C23H28N2O2/c1-25-17-5-4-7-20(25)13-12-19-6-2-3-8-22(19)24-23(27)16-11-18-9-14-21(26)15-10-18/h2-3,6,8-11,14-16,20,26H,4-5,7,12-13,17H2,1H3,(H,24,27)/b16-11+

InChI Key

ATWQNFCHQINGLW-LFIBNONCSA-N

Isomeric SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)O

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)O

Origin of Product

United States

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